

Structural elucidation of the Amphomycin complex.

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Structural Elucidation of the **Amphomycin** Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

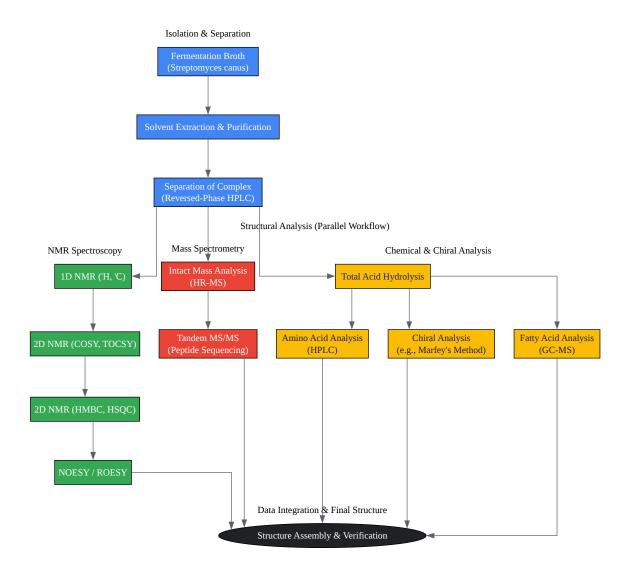
Amphomycin is a lipopeptide antibiotic complex first isolated from Streptomyces canus in 1953.[1][2] For decades, its precise structure remained elusive due to its complexity, which includes a cyclic peptide core, non-proteinogenic amino acids, and a fatty acid tail. The full structural elucidation was not completed until the late 20th century, revealing a family of closely related analogues.[1] Amphomycin is a member of the calcium-dependent antibiotics (CDAs), exerting its antibacterial effect by inhibiting peptidoglycan synthesis through complexation with the carrier lipid C55-P (undecaprenyl phosphate).[3] This guide provides a detailed overview of the multifaceted analytical approach required to determine the structure of this complex, focusing on the experimental protocols and data interpretation that form the foundation of its characterization.

Overall Strategy for Structural Elucidation

The determination of the **amphomycin** structure is not a linear process but rather a convergent effort, integrating data from multiple analytical techniques to piece together the final molecular architecture. The general workflow involves the separation of the complex into its individual components, followed by parallel streams of investigation—including chemical degradation,



mass spectrometry, and NMR spectroscopy—to determine the amino acid sequence, stereochemistry, fatty acid identity, and overall connectivity.





Click to download full resolution via product page

Caption: General workflow for the structural elucidation of the Amphomycin complex.

Data Presentation

Quantitative data from various analyses are crucial for assembling the structure. The following tables summarize the key findings for the primary component of the **Amphomycin** complex.

Table 1: Core Component Properties

Property	Value	Source
Molecular Formula	C58H91N13O20	[1][2]
Monoisotopic Mass	1289.6462 g/mol	Calculated
Average Mass	1290.4 g/mol	[1][2]
Primary Fatty Acid	(+)-3-anteisotridecenoic acid	[4]

Table 2: Amino Acid Composition

Amino Acid	Abbreviation	Quantity	Stereochemistry	
Aspartic Acid	Asp	2	L	
Glycine	Gly	1	-	
Proline	Pro	1	L	
Valine	Val	1	L	
L-threo-β- Methylaspartic acid	MeAsp	1	L-threo	
D-Pipecolic Acid	D-Pip	1	D	
L-threo-α,β- Diaminobutyric acid	Dab	1	L-threo	
D-erythro-α,β- Diaminobutyric acid	D-Dab	1	D-erythro	



Table 3: Representative MS/MS Fragmentation Data (Calculated)

Fragmentation of the protonated molecular ion [M+H]⁺. This represents a theoretical fragmentation pattern for the known peptide core to illustrate the data used in sequencing.

Fragment Ion (b- series)	Sequence	Calculated m/z	Fragment Ion (y- series)	Sequence	Calculated m/z
b ₂	Asp-Pro	213.08	y 1	D-Pip	114.09
рз	Asp-Pro-Val	312.15	y 2	D-Pip-Dab	215.16
b4	Asp-Pro-Val- Asp	427.18	уз	D-Pip-Dab- MeAsp	344.20
b ₅	Asp-Pro-Val- Asp-Dab	528.25	у4	D-Pip-Dab- MeAsp-Gly	401.22

Experimental Protocols

Detailed methodologies are essential for the replication and verification of structural data.

Separation of the Amphomycin Complex

Objective: To isolate the individual lipopeptide components from the crude extract.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

- Column: A C18 stationary phase column (e.g., μBondapak C18) is used.
- Mobile Phase: A gradient elution system is employed.
 - Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
 - Solvent B: 0.1% TFA in Acetonitrile (ACN).



- Gradient: A linear gradient from 20% B to 70% B over 40 minutes is typically effective for separating lipopeptide analogues that differ slightly in their fatty acid chains.
- Detection: UV detection at 220 nm is used to monitor the peptide bonds.
- Fraction Collection: Individual peaks corresponding to the different analogues are collected for further analysis.

Mass Spectrometry Analysis

Objective: To determine the accurate molecular weight and deduce the peptide sequence through fragmentation.

Methodology: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

- Sample Preparation: Purified **amphomycin** fractions are dissolved in a 50:50 mixture of ACN and water with 0.1% formic acid to a concentration of \sim 10 μ M.
- Mass Spectrometry (MS1): High-resolution mass spectrometry (e.g., on an Orbitrap or Q-TOF instrument) is performed in positive ion mode to determine the accurate mass of the protonated molecular ion [M+H]+, allowing for molecular formula calculation.
- Tandem Mass Spectrometry (MS/MS): The [M+H]⁺ ion is selected as the precursor ion and subjected to collision-induced dissociation (CID).
- Fragmentation Analysis: The resulting product ions (b-ions and y-ions) are analyzed. The
 mass differences between consecutive ions in a series correspond to the mass of a specific
 amino acid residue, allowing for the de novo sequencing of the peptide chain. The presence
 of unusual residues like MeAsp and Dab must be accounted for in the analysis.

Chemical Degradation and Amino Acid Analysis

Objective: To identify the constituent amino acids and determine their absolute stereochemistry.

Methodology: Acid Hydrolysis and Chiral Derivatization

 Total Acid Hydrolysis: The purified lipopeptide is hydrolyzed in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube. This process breaks all peptide and ester bonds, liberating the



constituent amino acids and the fatty acid.

- Fatty Acid Extraction: The hydrolysate is partitioned with an organic solvent (e.g., diethyl ether) to extract the lipid tail, which is then analyzed by GC-MS.
- Amino Acid Derivatization: The aqueous layer containing the free amino acids is dried. The
 residue is then derivatized using a chiral reagent, typically Marfey's reagent (1-fluoro-2,4dinitrophenyl-5-L-alanine amide, FDAA).[5][6]
- Chromatographic Separation: The resulting diastereomeric amino acid derivatives are separated by RP-HPLC.
- Identification: The retention times of the derivatives are compared to those of authentic Dand L-amino acid standards that have been derivatized in the same manner. This comparison allows for the unambiguous assignment of the absolute configuration of each amino acid in the structure.[5][6]

NMR Spectroscopy

Objective: To determine the covalent structure and 3D conformation by establishing throughbond and through-space correlations.

Methodology: 1D and 2D NMR Experiments All experiments are conducted in a suitable solvent like DMSO-d₆ or methanol-d₄.

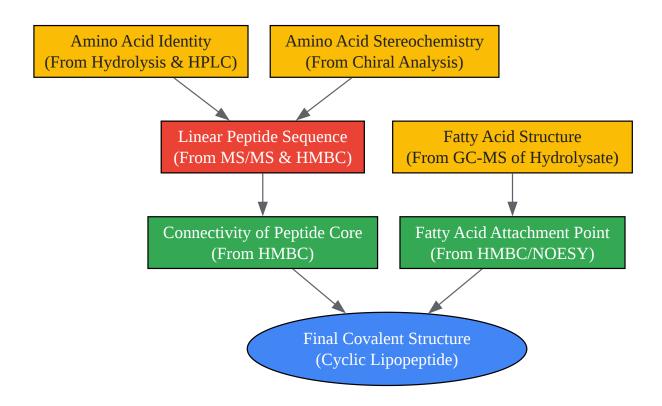
- 1D NMR (¹H, ¹³C): Provides an overview of the types of protons and carbons present (e.g., amide, alpha-proton, side-chain, and fatty acid signals).
- 2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (protons separated by 2-3 bonds), which is critical for mapping out the spin systems within each amino acid residue.
- 2D TOCSY (Total Correlation Spectroscopy): Extends the COSY correlations to reveal all protons within a given spin system, helping to fully identify amino acid side chains (e.g., connecting the alpha-proton of Valine to its gamma-methyl protons).
- 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, assigning the ¹³C chemical shifts.



- 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
 and carbons separated by 2-3 bonds. This is the key experiment for sequencing, as it
 reveals correlations between the alpha-proton of one residue and the carbonyl carbon of the
 preceding residue, establishing the peptide bond connectivity.
- 2D NOESY/ROESY (Nuclear Overhauser Effect / Rotating-Frame Overhauser Effect Spectroscopy): Identifies protons that are close in space (<5 Å), regardless of bonding. This data is used to determine the relative stereochemistry and overall 3D fold of the cyclic peptide.

Assembling the Final Structure

The final structure of **amphomycin** is a composite of the data from all experiments. The process involves a logical assembly of confirmed structural fragments.



Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The amino acid sequence of amphomycin. I. The "core-hexapeptide" PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Method for Analysis of Amphotericin B on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. THE STRUCTURE OF FATTY ACIDS FROM THE ANTIBIOTIC AMPHOMYCIN [jstage.jst.go.jp]
- 4. Identification of actinomycins by high performance liquid chromatography and fast atom bombardment mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pcl.tamu.edu [pcl.tamu.edu]
- To cite this document: BenchChem. [Structural elucidation of the Amphomycin complex.].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605493#structural-elucidation-of-the-amphomycin-complex]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com